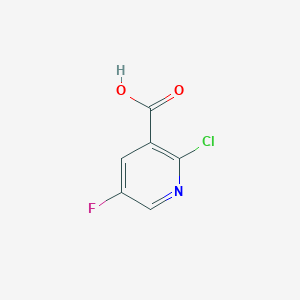

2-Chloro-5-fluoronicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMADTZFXZAITIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465724 | |

| Record name | 2-chloro-5-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38186-88-8 | |

| Record name | 2-Chloro-5-fluoronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-5-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluoronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 2-Chloro-5-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoronicotinic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility as a pharmaceutical intermediate for a range of high-value drugs, including treatments for diabetes, depression, and tumors, necessitates a comprehensive understanding of its structural characteristics.[1] This guide provides an in-depth analysis of the methodologies employed to elucidate and confirm the structure of this compound, ensuring its purity and proper identification for research and development. We will delve into the principles and practical applications of spectroscopic and crystallographic techniques, offering a robust framework for its characterization.

Introduction: The Significance of this compound in Modern Chemistry

This compound, with the chemical formula C₆H₃ClFNO₂, is a substituted pyridine carboxylic acid.[1][2][3][4] The presence of chlorine and fluorine atoms on the pyridine ring imparts unique electronic properties and metabolic stability, making it a valuable scaffold in drug design.[5][6] Its role as an intermediate in the synthesis of novel therapeutic agents underscores the critical importance of unambiguous structural verification.[1][7] This guide will systematically explore the analytical techniques that form the cornerstone of its structural analysis.

Key Physicochemical Properties

A foundational understanding of the physical properties of this compound is essential before undertaking its structural analysis.

| Property | Value | Source |

| CAS Number | 38186-88-8 | [1][3][4][8][9] |

| Molecular Formula | C₆H₃ClFNO₂ | [1][2][3][4] |

| Molecular Weight | 175.54 g/mol | [1][3][4] |

| Melting Point | 141-142°C | [1] |

| Boiling Point | 297.0 ± 35.0 °C (Predicted) | [1] |

| Density | 1.576 ± 0.06 g/cm³ (Predicted) | [1] |

Synthesis and Pathway to Structural Elucidation

The common synthesis of this compound often involves the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid or its esters.[7] Another route involves the hydrolysis of 2-chloro-5-fluoronicotinate.[7] Given these synthetic pathways, potential impurities could include starting materials or regioisomers. Therefore, a multi-faceted analytical approach is crucial for confirming the desired structure.

Below is a generalized workflow for the synthesis and subsequent structural verification of this compound.

Figure 1. A generalized workflow for the synthesis and structural analysis of this compound.

Spectroscopic Characterization: A Multi-Technique Approach

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice due to the carboxylic acid proton.

-

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

¹H NMR Spectroscopy The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

-

Expected Signals:

-

A broad singlet for the carboxylic acid proton (-COOH), typically in the range of 10-13 ppm. Its chemical shift can be concentration-dependent and it is exchangeable with D₂O.

-

Two aromatic protons on the pyridine ring. Due to the substitution pattern, these will appear as doublets or doublets of doublets. A reported ¹H NMR in DMSO-d₆ shows signals at δ 8.16 (dd, 1H) and 8.58 (d, 1H).[1] The coupling constants will provide information about the relative positions of the protons.

-

¹³C NMR Spectroscopy The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

Expected Signals:

-

Six distinct signals corresponding to the six carbon atoms in the molecule.

-

A signal for the carboxylic acid carbon, typically in the range of 160-180 ppm.

-

Signals for the five carbons of the pyridine ring, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups.

-

¹⁹F NMR Spectroscopy Fluorine NMR is a highly sensitive technique that will show a single signal for the fluorine atom, confirming its presence. The coupling of the fluorine to adjacent protons and carbons can further confirm its position on the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Sample Preparation (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Absorption Bands

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1400 cm⁻¹). The C-F stretch is typically a strong band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.

Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in both positive and negative ion modes.

Expected Results

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (or [M-H]⁻ in negative mode, [M+H]⁺ in positive mode) corresponding to the molecular weight of 175.54 g/mol .[3][4]

-

Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion and any chlorine-containing fragments. This is a definitive confirmation of the presence of chlorine.

Crystallographic Analysis: The Definitive 3D Structure

While spectroscopic methods provide excellent evidence for the structure, X-ray crystallography offers unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Grow single crystals of this compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

-

Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Solve and refine the crystal structure using specialized software.

A workflow for structure determination using spectroscopic and crystallographic data is presented below.

Figure 2. Workflow for the comprehensive structural determination of this compound.

Safety and Handling

This compound is an irritant.[1] It is important to handle this compound with appropriate safety precautions in a well-ventilated area, such as a fume hood.

-

Hazard Statements:

-

Precautionary Measures:

Conclusion

The structural analysis of this compound is a critical step in its application in research and development, particularly in the pharmaceutical industry. A combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry provides a comprehensive picture of its molecular structure. For absolute confirmation, single-crystal X-ray diffraction is the gold standard. By following the protocols and understanding the expected outcomes outlined in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent work.

References

-

This compound - ChemBK. (2024-04-10). Retrieved from [Link]

-

2-CHLORO-5-FLUORONICOTINI... - ChemBK. (2024-04-09). Retrieved from [Link]

- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (CN100355732C). Google Patents.

-

Unlocking Potential: The Role of 2,6-Dichloro-5-Fluoronicotinic Acid in Novel Compound Development - NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (US5204478A). Google Patents.

-

2-Chloro-5-fluoroisonicotinic acid. (2017-07-19). Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019-10-15). YouTube. Retrieved from [Link]

-

Problems from Previous Years' Exams. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 38186-88-8 | this compound - Moldb [moldb.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 8. novasynorganics.com [novasynorganics.com]

- 9. 38186-88-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. punchout.medline.com [punchout.medline.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2-Chloro-5-fluoronicotinic acid (CFNA), a key building block in modern medicinal chemistry. As a substituted pyridine derivative, understanding its fundamental characteristics is paramount for its effective use in the synthesis of novel therapeutic agents, including treatments for diabetes, depression, and cancer.[1] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for the determination of these properties.

Core Molecular and Physical Properties

This compound, with the CAS number 38186-88-8, is a crystalline solid at room temperature.[1] Its structure, featuring a pyridine ring substituted with a chlorine atom, a fluorine atom, and a carboxylic acid group, dictates its chemical behavior and physical attributes.

Molecular Structure

The arrangement of the chloro, fluoro, and carboxylic acid groups on the pyridine ring significantly influences the molecule's reactivity and intermolecular interactions.

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₂ | [1] |

| Molar Mass | 175.54 g/mol | [1] |

| Appearance | Off-white to beige crystalline powder | [1] |

| Melting Point | 141-142 °C | [1] |

| Boiling Point (Predicted) | 297.0 ± 35.0 °C | [1] |

| Density (Predicted) | 1.576 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.67 ± 0.25 | [1] |

| Solubility | Currently, no quantitative data is publicly available. A detailed protocol for its determination is provided below. |

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, it is understood that predicted values serve as a useful guide, but experimentally determined data is the gold standard. The following section provides detailed, step-by-step methodologies for the characterization of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C/minute) around the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Quantitative solubility data is crucial for applications in drug formulation and reaction chemistry. The following protocol outlines a method for determining the solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, and dichloromethane).

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Separation: The saturated solutions are filtered to remove any undissolved solid.

-

Concentration Determination: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy (after establishing a calibration curve) or HPLC.

-

Solubility Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

pKa Determination by Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, this value is critical for understanding its ionization state at different pH values, which impacts its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

-

Titration: The base is added in small, precise increments to the acid solution. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis).

-

pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This can be determined from the titration curve.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: A patent for the synthesis of this compound reports the following ¹H NMR data in DMSO-d₆: δ 8.60 (d, J = 2.8 Hz, 1H) and 8.18 (dd, J = 8.4 & 2.8 Hz, 1H).[2] These signals correspond to the two protons on the pyridine ring. The doublet at 8.60 ppm is likely the proton at the 6-position, coupled to the fluorine at the 5-position. The doublet of doublets at 8.18 ppm corresponds to the proton at the 4-position, coupled to both the adjacent proton and the fluorine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=N and C=C stretches (aromatic ring): Bands in the region of 1400-1600 cm⁻¹.

-

C-Cl stretch: A band in the region of 600-800 cm⁻¹.

-

C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure.

-

Molecular Ion Peak (M⁺): For this compound (C₆H₃ClFNO₂), the molecular ion peak would be expected at m/z 175, with an isotopic peak at m/z 177 due to the presence of the ³⁷Cl isotope. A patent reports a mass spectrum with (M⁺+1) peaks at 176 and 178, which corresponds to the protonated molecular ion.[2]

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the loss of Cl (35/37 Da) or F (19 Da) atoms.

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

The physicochemical properties of this compound are fundamental to its application in research and development. This guide has provided a detailed overview of these properties, along with robust experimental protocols for their determination. By understanding and applying this information, researchers can effectively utilize this versatile building block in the synthesis of novel and impactful chemical entities.

References

A Technical Guide to 2-Chloro-5-fluoronicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 2-Chloro-5-fluoronicotinic acid (CAS No. 38186-88-8), a key building block in modern medicinal chemistry. Intended for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, reactivity, synthesis, and significant applications, offering field-proven insights into its utility.

Core Compound Identification and Properties

This compound is a halogenated pyridine derivative valued for its specific reactivity, which makes it an essential intermediate in the synthesis of complex pharmaceutical agents.[1][2]

CAS Number: 38186-88-8[3][4][5][6]

Synonyms: 2-Chloro-5-fluoropyridine-3-carboxylic acid

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClFNO₂ | [1][3][4][6] |

| Molecular Weight | 175.54 g/mol | [3][4][6] |

| Melting Point | 141-144 °C | [2] |

| Boiling Point | 297.0 ± 35.0 °C (Predicted) | [2][6] |

| Density | 1.576 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | White to beige solid/powder | [1] |

| Purity | Typically ≥98% | [3] |

Chemical Reactivity and Mechanistic Insights

The utility of this compound as a synthetic intermediate stems from the specific electronic effects of its substituents on the pyridine ring. Understanding this reactivity is key to its effective application.

The pyridine nitrogen atom, along with the chlorine and fluorine atoms, are electron-withdrawing groups that decrease the electron density of the aromatic ring.[7][8] This electron deficiency, particularly at the C2 and C6 positions, makes the ring susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine atom at the C2 position is an excellent leaving group, providing a reactive site for introducing a wide variety of nucleophiles.

Simultaneously, the carboxylic acid group at the C3 position is a versatile handle for forming amide bonds, a cornerstone of medicinal chemistry.[9] This dual reactivity allows for sequential, controlled modifications of the pyridine scaffold.

Caption: A diagram illustrating the primary reaction sites on this compound.

Synthesis Protocol

The most efficient synthesis of this compound involves the selective catalytic hydrogenation of a 2,6-dichloro-5-fluoro-nicotinic acid precursor, followed by hydrolysis. This method avoids the use of odorous thiols and offers a high yield.[10][11]

Step 1: Selective Dechlorination of 2,6-Dichloro-5-fluoronicotinate

This step leverages a catalyst to selectively remove the chlorine atom at the C6 position. The C6 position is more sterically accessible and electronically favored for reduction compared to the C2 position, which is adjacent to the electron-withdrawing carboxylate group.

Caption: A flowchart of the primary synthesis route for this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in a suitable solvent such as ethyl acetate, add triethylamine (1.5 eq).[10]

-

Catalyst Addition: Add a palladium on carbon catalyst (e.g., 5% Pd/C) under an inert atmosphere.[10]

-

Hydrogenation: Subject the mixture to hydrogenation (e.g., 1-3 atm of H₂) and stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.[10]

-

Work-up: Upon completion, filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-chloro-5-fluoronicotinate.[10]

Step 2: Hydrolysis to this compound

Experimental Protocol:

-

Saponification: Dissolve the crude ester from the previous step in a mixture of methanol and water (e.g., 3:1 ratio). Add an alkali hydroxide such as lithium hydroxide (1.5 eq) and stir at room temperature for 1-2 hours.[10][11]

-

Acidification: After the reaction is complete (monitored by TLC/LC-MS), concentrate the mixture to remove methanol. Dilute the residue with water and acidify to pH 1-2 with a strong acid (e.g., 12 N HCl).[10][11]

-

Isolation: A white precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound with high purity and yield (typically >90%).[10][11]

Applications in Drug Development

This compound is a crucial intermediate for high-value drugs, including treatments for cardiovascular disease, diabetes, and depression.[1]

Case Study: Synthesis of Vericiguat

A prominent application is in the synthesis of Vericiguat , a soluble guanylate cyclase (sGC) stimulator used to treat chronic heart failure.[5] this compound serves as a precursor to the core pyrazolopyridine structure of the drug. The synthesis involves an initial amide coupling or related transformation at the carboxylic acid, followed by a nucleophilic substitution at the C2 position.

Caption: A simplified workflow showing the role of the title compound in synthesizing Vericiguat.

Protocol: Amide Bond Formation

The carboxylic acid moiety is readily converted to an amide, a common linkage in pharmaceutical agents. Standard peptide coupling reagents or conversion to an acyl chloride are effective. A modern, efficient approach utilizes microwave-assisted synthesis.[12]

Exemplary Protocol (Microwave-Assisted Amination):

-

Reaction Mixture: In a microwave-safe vial, combine 2-chloronicotinic acid (1.0 eq), the desired amine (3.0 eq), a base such as diisopropylethylamine (3.0 eq), and water as the solvent.[12]

-

Microwave Irradiation: Seal the vial and heat in a microwave reactor to 200°C for 2 hours.[12]

-

Isolation: After cooling, the product can be isolated by acidification, filtration, and purification via recrystallization or chromatography. This method provides high yields for a range of amines.[12]

Spectroscopic Characterization

Confirming the identity and purity of this compound is essential. Below are the expected spectroscopic data.

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ 8.58 (d, 1H), 8.16 (dd, 1H)[1] |

| ¹³C NMR (Predicted) | Peaks expected around 165 (C=O), 158 (C-F), 148 (C-Cl), 146, 125, and 122 ppm. |

| Mass Spec | [M-H]⁻ at m/z 173.976, [M+H]⁺ at m/z 175.991[13] |

| IR Spectroscopy | Characteristic peaks expected for O-H stretch (~3000 cm⁻¹, broad), C=O stretch (~1700 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region. |

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[1][4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Conclusion

This compound is a high-value building block whose strategic importance in pharmaceutical synthesis is well-established. Its defined reactivity, governed by the electronic nature of its substituents, allows for its predictable and efficient incorporation into complex molecular architectures. The robust synthesis protocols and clear application in the production of drugs like Vericiguat underscore its value to the research and drug development community. Adherence to proper safety protocols is essential when handling this versatile yet hazardous compound.

References

- Preparation of 2-Cl-5-F-nicotin

-

Substitution effects on neutral and protonated pyridine derivatives along the periodic table. (2025). ResearchGate. [Link]

-

EAS Reactions of Pyridine. (2024). Pearson. [Link]

-

An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2018). ACS Publications. [Link]

-

Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. (1990). Canadian Science Publishing. [Link]

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. US5204478A.

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2014). Organic & Biomolecular Chemistry. [Link]

-

This compound. ChemBK. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

This compound (C6H3ClFNO2). PubChemLite. [Link]

-

2-Chloronicotinic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

2-Chloronicotinic acid | C6H4ClNO2 | CID 76258. PubChem. [Link]

-

Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. (2009). ResearchGate. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]

-

2-Chloro-5-nitrobenzoic acid. NIST WebBook. [Link]

-

Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. (2011). Hilaris Publisher. [Link]

-

High‐Temperature Synthesis of Amides from Alcohols or Aldehydes by Using Flow Chemistry. OUCI. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. punchout.medline.com [punchout.medline.com]

- 5. 38186-88-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 38186-88-8 | this compound - Moldb [moldb.com]

- 7. researchgate.net [researchgate.net]

- 8. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. PubChemLite - this compound (C6H3ClFNO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-fluoronicotinic Acid

Foreword: The Strategic Importance of 2-Chloro-5-fluoronicotinic Acid in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacokinetic properties. Among the myriad of fluorinated building blocks, this compound (CAS 38186-88-8) has emerged as a pivotal intermediate. Its unique electronic and structural features, arising from the interplay of the chloro, fluoro, and carboxylic acid functionalities on a pyridine ring, render it an exceptionally versatile precursor for the synthesis of a wide array of bioactive molecules. This guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies detailed herein are presented with an emphasis on the underlying chemical principles and practical considerations to ensure robust and reproducible outcomes.

I. Synthesis of this compound: A Two-Step Approach

The most prevalent and industrially scalable synthesis of this compound involves a two-step process commencing from the readily available 2,6-dichloro-5-fluoronicotinic acid or its esters. This method hinges on the selective catalytic hydrogenation to remove the 6-chloro substituent, followed by the hydrolysis of the ester to the desired carboxylic acid.

A. Principle of the Synthesis

The regioselective removal of the 6-chloro group in the presence of the 2-chloro substituent is the cornerstone of this synthetic strategy. This selectivity is achieved through catalytic hydrogenation, a process where molecular hydrogen is activated on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or Raney Nickel. The choice of catalyst and reaction conditions is critical to prevent over-reduction of the pyridine ring or the undesired removal of the 2-chloro group. The subsequent hydrolysis of the intermediate ester to the carboxylic acid is a standard organic transformation, typically carried out under basic conditions.

B. Experimental Workflow

Caption: Synthetic workflow for this compound.

C. Detailed Experimental Protocol

This protocol is adapted from established patent literature, providing a robust method for the synthesis.[1]

Step 1: Synthesis of Ethyl 2-Chloro-5-fluoronicotinate

-

Reaction Setup: To a solution of ethyl 2,6-dichloro-5-fluoronicotinate (50 g, 0.21 mol) in ethyl acetate (1.2 L) in a suitable hydrogenation vessel, add triethylamine (32 g, 0.32 mol) and 5% Palladium on carbon (Pd/C) catalyst (1.0 g).

-

Hydrogenation: The reaction mixture is hydrogenated under atmospheric pressure of hydrogen gas at room temperature for 12 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford ethyl 2-chloro-5-fluoronicotinate as an oily substance. The typical yield for this step is approximately 43%.[1]

Step 2: Hydrolysis to this compound

-

Reaction Setup: The ethyl 2-chloro-5-fluoronicotinate (120 g, 0.59 mol) obtained from the previous step is dissolved in a 3:1 mixture of methanol and water (1.2 L). To this solution, lithium hydroxide monohydrate (38.2 g, 0.91 mol) is added at room temperature.

-

Hydrolysis: The reaction mixture is stirred at room temperature for one hour. The progress of the hydrolysis can be monitored by TLC or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is neutralized to a pH of 5-6 with concentrated hydrochloric acid. The methanol is then removed by concentration under reduced pressure. The remaining aqueous solution is cooled, and ice-cold water (1 L) is added with vigorous stirring, leading to the precipitation of a white solid.

-

Final Purification: The precipitate is collected by filtration, washed with water, and dried in an oven to yield the majority of the product. The aqueous filtrate can be extracted with ethyl acetate (3 x volumes) to recover any remaining product. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the rest of the product. The overall yield for this step is typically around 95%.[1]

II. Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

A. Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₂ | [2][3] |

| Molecular Weight | 175.54 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 141-144 °C | [2] |

| Boiling Point | 297.0 ± 35.0 °C (Predicted) | [2] |

| Density | 1.576 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 1.67 ± 0.25 (Predicted) | [2] |

B. Spectroscopic Analysis

The structural elucidation of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Characterization workflow for this compound.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.60 ppm | d, J = 2.8 Hz | 1H | H-6 |

| 8.18 ppm | dd, J = 8.4 & 2.8 Hz | 1H | H-4 |

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

| Chemical Shift (δ) | Assignment |

| ~165 ppm | C=O (Carboxylic Acid) |

| ~158 ppm (d) | C-F |

| ~148 ppm (d) | C-H |

| ~142 ppm | C-Cl |

| ~125 ppm (d) | C-H |

| ~120 ppm | C-COOH |

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium | C=C and C=N stretch (Pyridine ring) |

| ~1250 | Strong | C-F stretch |

| ~750 | Strong | C-Cl stretch |

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 176, 178 | [M+H]⁺ (isotopic pattern due to ³⁵Cl and ³⁷Cl) |

III. Applications in Research and Development

This compound is a valuable building block in the synthesis of a variety of biologically active compounds. Its applications span across several key areas of research and development:

-

Pharmaceutical Intermediates: It serves as a crucial precursor for the synthesis of active pharmaceutical ingredients (APIs) for a range of therapeutic areas, including but not limited to, diabetes, depression, and oncology.[2]

-

Agrochemicals: The unique substitution pattern of this molecule makes it a useful starting material for the development of novel pesticides and herbicides.[2]

-

Materials Science: It can be used in the synthesis of specialty polymers and as a stabilizer and antioxidant in various materials.[2]

IV. Handling and Safety Considerations

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

-

Hazard Identification: this compound is irritating to the eyes, respiratory system, and skin.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[2]

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.

V. Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed two-step synthetic protocol, based on selective catalytic hydrogenation and subsequent hydrolysis, offers a reliable and scalable method for its preparation. The characterization data presented, including physicochemical properties and spectroscopic analysis, serves as a benchmark for researchers to verify the identity and purity of their synthesized material. The outlined applications and safety considerations further equip scientists with the necessary knowledge for the effective and safe utilization of this important chemical intermediate in their research and development endeavors.

VI. References

-

This compound - ChemBK. (2024-04-10). Available at: [Link]

-

Ethyl 2-chloro-5-fluoronicotinate - ChemBK. (2024-04-09). Available at: [Link]

-

Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. CN100355732C. Available at:

Sources

2-Chloro-5-fluoronicotinic acid discovery and history

An In-depth Technical Guide to 2-Chloro-5-fluoronicotinic Acid: From Discovery to Modern Synthesis and Application

Abstract

This compound stands as a pivotal molecular scaffold in modern medicinal and agrochemical research. Its strategic arrangement of a carboxylic acid, a reactive chlorine atom, and a metabolically robust fluorine atom on a pyridine ring provides a versatile platform for the synthesis of high-value compounds. This guide traces the historical context of its development, dissects the evolution of its synthetic methodologies from classical multi-step procedures to more streamlined industrial processes, and elucidates its critical role as a building block in drug discovery. Detailed experimental protocols and comparative analyses of synthetic routes are provided to offer researchers and development professionals a comprehensive understanding of this essential intermediate.

Introduction and Historical Context

The story of this compound is intrinsically linked to the broader exploration of fluorinated heterocyclic compounds in the mid-20th century. Early interest was driven by the potential for fluorinated analogues of vitamins and other biologically active molecules to act as antimetabolites. The preparation of 5-fluoronicotinic acid, for instance, was reported as early as 1949 by Hawkins and Roe, who explored its synthesis as part of a larger study on heterocyclic fluorine compounds.[1][2][3] Their work highlighted the significant synthetic challenges of introducing fluorine into the pyridine ring without compromising the structural integrity of the molecule.[4]

This compound (CAS No: 38186-88-8) emerged later as a particularly valuable intermediate.[5][6][7] The presence of the chlorine atom at the 2-position offers a site for nucleophilic substitution, while the carboxylic acid at the 3-position allows for amide bond formation and other derivatizations. The fluorine atom at the 5-position enhances the molecule's electronic properties and often improves the metabolic stability and pharmacokinetic profile of the final active pharmaceutical ingredient (API).[8] This unique combination of functional groups has made it an indispensable component in the synthesis of drugs for treating diabetes, depression, tumors, and hypertension.[9]

The Evolution of Synthetic Strategies

The synthesis of 2,5-disubstituted pyridines, including this compound, has evolved significantly over time, moving from lengthy, low-yield routes to more efficient and scalable industrial methods.[10][11][12]

Early Multi-Step Approaches

Initial synthetic strategies often involved building the substituted pyridine ring from acyclic precursors or by performing a series of substitutions on a pre-existing pyridine core. One notable route involved starting from 2-hydroxynicotinic acid.[13] This pathway, while effective, is characterized by multiple steps that can impact overall yield and cost:

-

Nitration: Introduction of a nitro group at the 5-position of 2-hydroxynicotinic acid.

-

Chlorination: Conversion of the hydroxyl group at the 2-position to a chlorine atom, typically using reagents like phosphorus oxychloride (POCl₃), to yield 2-chloro-5-nitronicotinic acid.[14][15]

-

Reduction: Reduction of the nitro group to an amino group using agents like iron powder.

-

Fluorination (Schiemann Reaction): The final, crucial step involves converting the 5-amino group to a fluorine atom via a diazonium salt intermediate, typically in the presence of fluoboric acid (HBF₄).[13]

While this method provides a logical pathway to the target molecule, it involves hazardous reagents and can suffer from moderate yields, particularly in the final fluorination step.

Modern Industrial Synthesis via Selective Dechlorination

A more contemporary and industrially favored approach begins with a dichlorinated precursor, 2,6-dichloro-5-fluoronicotinic acid or its ester.[13][16] This strategy's key advantage lies in the selective removal of the chlorine atom at the 6-position, which is more susceptible to catalytic hydrogenation than the chlorine at the 2-position. This route significantly shortens the overall process and improves yield.[16]

The precursor, 2,6-dichloro-5-fluoronicotinic acid, is itself a valuable intermediate in the synthesis of naphthyridine antibacterial agents.[17][18] It can be synthesized from 2,6-dihydroxy-5-fluoronicotinate esters or via the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine.[17][19]

The general workflow for the modern synthesis is as follows:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents [patents.google.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 38186-88-8|this compound|BLD Pharm [bldpharm.com]

- 7. 38186-88-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. chembk.com [chembk.com]

- 10. A new synthesis of 2,5-disubstituted pyridines - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. US5466800A - Process for the preparation of 2,5-disubstituted pyridines - Google Patents [patents.google.com]

- 12. A novel synthesis of 2,5-di-substituted pyridine derivatives by the ring opening and closing cascade (ROCC) mechanism | Semantic Scholar [semanticscholar.org]

- 13. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 14. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 15. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]

- 16. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 17. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 18. nbinno.com [nbinno.com]

- 19. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]

The Pivotal Role of 2-Chloro-5-fluoronicotinic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Abstract

The 2-chloro-5-fluoronicotinic acid scaffold has emerged as a cornerstone in contemporary medicinal chemistry and agrochemical research. Its unique electronic properties and versatile reactivity make it a privileged starting material for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth analysis of the biological activities associated with derivatives of this compound, with a primary focus on their significant contributions to the development of potent and selective Glycogen Synthase Kinase-3 (GSK-3) inhibitors for the potential treatment of neurodegenerative diseases. We will explore the synthetic pathways, delve into structure-activity relationships (SAR), and present detailed experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this remarkable chemical entity.

Introduction: The this compound Scaffold - A Privileged Intermediate

This compound is a halogenated pyridine carboxylic acid derivative. The presence of both a chlorine and a fluorine atom on the pyridine ring significantly influences its chemical properties, creating a unique platform for synthetic modifications. The electron-withdrawing nature of the halogen atoms and the carboxylic acid group activates the pyridine ring for nucleophilic aromatic substitution, primarily at the 2- and 6-positions. This inherent reactivity allows for the strategic introduction of various pharmacophores, making it an invaluable building block in the construction of complex molecular architectures with therapeutic potential.

While its derivatives have been explored for a range of applications, including as intermediates for pharmaceuticals and pesticides, a particularly fruitful area of research has been in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The this compound framework has proven to be an excellent starting point for the design of molecules that can selectively target these important enzymes.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: A Major Therapeutic Avenue

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that has garnered significant attention as a therapeutic target for a multitude of diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[1][2] The development of selective GSK-3 inhibitors is a key focus of modern drug discovery. Derivatives of this compound have been instrumental in the creation of potent GSK-3 inhibitors, with 2-chloro-5-fluoronicotinamide serving as a crucial precursor in the synthesis of a novel class of urea-based inhibitors.[3]

Synthesis of Urea-Based GSK-3 Inhibitors

The synthesis of these potent GSK-3 inhibitors commences with the conversion of this compound to its corresponding amide, 2-chloro-5-fluoronicotinamide. This intermediate then undergoes a multi-step synthetic sequence to yield the final urea derivatives. A representative synthetic scheme is outlined below.

Diagram of the General Synthetic Workflow:

Caption: General synthetic workflow for urea-based GSK-3 inhibitors.

Structure-Activity Relationship (SAR) Analysis

A key patent (WO2008035202A1) discloses a series of urea derivatives based on the 2-chloro-5-fluoronicotinamide scaffold and their corresponding GSK-3 inhibitory activities. The data from this patent allows for a detailed SAR analysis, providing valuable insights for the design of future inhibitors.

| Compound ID | R1 (Substitution at 2-position) | R2 (Urea substituent) | GSK-3 IC50 (nM) |

| 1 | 4-Fluorophenyl | 4-Methoxyphenyl | 50 |

| 2 | Phenyl | 4-Methoxyphenyl | 120 |

| 3 | 4-Fluorophenyl | 3-Chlorophenyl | 35 |

| 4 | 4-Fluorophenyl | 4-Trifluoromethylphenyl | 25 |

| 5 | 2,4-Difluorophenyl | 4-Methoxyphenyl | 40 |

| 6 | Pyridin-4-yl | 4-Methoxyphenyl | 80 |

| 7 | 4-Fluorophenyl | Cyclohexyl | 250 |

Key SAR Insights:

-

Substitution at the 2-position (R1): The nature of the substituent at the 2-position of the nicotinamide ring, introduced via nucleophilic substitution of the chlorine atom, significantly impacts activity. Aromatic rings, particularly those with electron-withdrawing groups like fluorine (compare compound 1 to 2 ), are generally favored for potent GSK-3 inhibition. The presence of a difluoro-substituted phenyl ring (compound 5 ) also results in high potency.

-

Urea Substituent (R2): The substituent on the urea moiety plays a crucial role in modulating the inhibitory activity. Electron-withdrawing groups on the phenyl ring of the urea substituent, such as a trifluoromethyl group (compound 4 ), lead to a notable increase in potency compared to electron-donating groups like methoxy (compound 1 ). A chloro-substituent (compound 3 ) also enhances activity. Aliphatic substituents like cyclohexyl (compound 7 ) are generally less favorable, suggesting the importance of aromatic interactions in the binding pocket.

Experimental Protocols

A solution of the appropriate substituted 2-aminonicotinamide (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is treated with the corresponding isocyanate (1.1 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired urea derivative.

The inhibitory activity of the synthesized compounds against GSK-3 is determined using a radiometric kinase assay. The assay is performed in a buffer containing ATP, a peptide substrate (e.g., a pre-phosphorylated peptide), and recombinant human GSK-3β. The reaction is initiated by the addition of the enzyme and incubated at 30°C. The reaction is then stopped, and the incorporation of phosphate into the peptide substrate is quantified using a scintillation counter. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Other Potential Biological Activities: An Expanding Horizon

While the development of GSK-3 inhibitors represents a well-defined application of this compound derivatives, the versatile nature of this scaffold suggests its potential in other therapeutic and agrochemical areas.

Anticancer Activity

The role of kinase inhibition in cancer therapy is well-established. Although direct derivatives of this compound with potent anticancer activity are not extensively reported in the public domain, its use as a building block for more complex anticancer agents is noted. For instance, it is a precursor in the synthesis of certain dual Src/Abl kinase inhibitors, which have shown promise in preclinical studies. Further exploration of derivatives of this compound as direct anticancer agents is a promising area for future research.

Antimicrobial and Agrochemical Applications

Nicotinic acid and its derivatives have been investigated for their antimicrobial properties.[4][5] The unique electronic and lipophilic characteristics imparted by the chloro and fluoro substituents of the this compound scaffold could be leveraged to develop novel antibacterial or antifungal agents.

Similarly, in the agrochemical sector, nicotinic acid derivatives have been explored as potential herbicides and insecticides. While specific data on this compound derivatives in this context is limited in publicly available literature, its structural similarity to other successful agrochemicals suggests that this is a field ripe for investigation.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly valuable and versatile class of compounds. Their primary and most well-documented application lies in their role as key intermediates in the synthesis of potent GSK-3 inhibitors, with significant potential for the treatment of neurodegenerative and other diseases. The detailed structure-activity relationships derived from existing data provide a solid foundation for the rational design of next-generation inhibitors with improved potency and selectivity.

The exploration of other biological activities, including anticancer, antimicrobial, and agrochemical applications, remains a promising and relatively untapped area of research. The continued investigation into the synthesis and biological evaluation of novel derivatives of this compound is certain to yield new and valuable discoveries, further solidifying its importance in the landscape of modern chemical and biological sciences.

References

-

Paruch, K., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(15), 4469. [Link]

-

Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. (2016). Journal of Clinical & Diagnostic Research, 10(1), DC06–DC10. [Link]

-

GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells. (2021). Cancer Cell International, 21(1), 1-12. [Link]

-

Medicinal Chemistry Studies Against Neurodegenerative Diseases. (2022). Molecules, 27(19), 6296. [Link]

- GSK-3 inhibitors. US8686042B2. (2014).

-

Glycogen Synthase Kinase 3 (GSK-3) and Its Inhibitors: Drug Discovery and Development. (n.d.). Wiley. [Link]

Sources

- 1. US8686042B2 - GSK-3 inhibitors - Google Patents [patents.google.com]

- 2. wiley.com [wiley.com]

- 3. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

A Spectroscopic Guide to 2-Chloro-5-fluoronicotinic Acid for Advanced Drug Development

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Chloro-5-fluoronicotinic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. Our approach integrates foundational spectroscopic principles with practical, field-tested insights to ensure both scientific rigor and experimental reproducibility.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (CAS No: 38186-88-8, Molecular Formula: C₆H₃ClFNO₂, Molecular Weight: 175.54 g/mol ) is a halogenated pyridine derivative of significant interest in the synthesis of novel pharmaceutical agents. The presence of chlorine and fluorine atoms on the pyridine ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. A thorough understanding of its spectroscopic signature is paramount for chemists to confirm its identity, assess its purity, and track its transformations in complex reaction mixtures. This guide serves as a comprehensive reference for these critical analytical tasks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide a complete picture of the molecule's atomic connectivity and electronic environment.

¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range appropriate for aromatic protons (e.g., 0-12 ppm).

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-4 | ~8.18 | Doublet of doublets (dd) | J(H-F) = 8.4, J(H-H) = 2.8 | Proton at position 4 |

| H-6 | ~8.60 | Doublet (d) | J(H-H) = 2.8 | Proton at position 6 |

Table 1: ¹H NMR Data for this compound in DMSO-d₆.[1]

The downfield chemical shifts of both protons are indicative of their attachment to an electron-deficient pyridine ring. The coupling pattern provides definitive evidence for their relative positions. The H-4 proton is split by both the adjacent fluorine atom (larger coupling constant) and the H-6 proton (smaller coupling constant). The H-6 proton is split only by the H-4 proton.

¹³C NMR Spectroscopy

Carbon NMR provides insights into the carbon framework of the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range appropriate for aromatic and carbonyl carbons (e.g., 0-200 ppm).

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Features |

| C-2 | ~150-155 | Attached to electronegative chlorine. |

| C-3 | ~125-130 | Site of the carboxylic acid group. |

| C-4 | ~140-145 (doublet) | Coupled to fluorine (¹JCF). |

| C-5 | ~155-160 (doublet) | Attached to fluorine (¹JCF). |

| C-6 | ~145-150 (doublet) | Coupled to fluorine (³JCF). |

| C=O | ~165-170 | Carboxylic acid carbonyl carbon. |

Table 2: Predicted ¹³C NMR Data for this compound.

The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Other carbons in proximity to the fluorine will show smaller two- or three-bond couplings.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a spectrometer equipped with a fluorine probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse ¹⁹F experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width (sw): A wide range to encompass potential fluorine signals (e.g., +50 to -250 ppm).

-

-

Processing: Apply Fourier transformation and baseline correction. Reference the spectrum to an external standard like CFCl₃ (0 ppm).

A single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-5 position. The chemical shift will be influenced by the electronic environment of the pyridine ring. The signal will likely appear as a doublet of doublets due to coupling with the H-4 and H-6 protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

-

Background Correction: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Data Interpretation and Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and the substituted pyridine ring.

| Frequency Range (cm⁻¹) | Vibration | Description |

| 3300-2500 | O-H stretch | A very broad band characteristic of a hydrogen-bonded carboxylic acid. |

| ~1700 | C=O stretch | A strong, sharp absorption for the carbonyl group of the carboxylic acid. |

| ~1600, ~1470 | C=C and C=N stretches | Medium to strong absorptions from the pyridine ring. |

| ~1300 | C-O stretch | Associated with the carboxylic acid. |

| ~1200-1000 | C-F and C-Cl stretches | In the fingerprint region, confirming the presence of halogens. |

| ~900 | O-H bend (out-of-plane) | A broad band, also characteristic of a dimeric carboxylic acid. |

Table 3: Predicted IR Absorption Bands for this compound.

The presence of a very broad O-H stretch in conjunction with a strong carbonyl absorption around 1700 cm⁻¹ is a definitive indicator of a carboxylic acid functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids. The sample is vaporized under high vacuum and a controlled temperature.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Data Interpretation and Analysis

The mass spectrum provides the molecular weight and clues about the molecule's structure through its fragmentation.

-

Molecular Ion (M⁺): A peak corresponding to the intact molecule with one electron removed. For this compound, the molecular ion peak is expected at an m/z of 175, with an M+2 peak at m/z 177 of approximately one-third the intensity due to the natural abundance of the ³⁷Cl isotope.[1]

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids, leading to an acylium ion.

-

Loss of -COOH (M-45): Decarboxylation to form a substituted pyridine radical cation.

-

Loss of Cl (M-35): Cleavage of the carbon-chlorine bond.

-

Ring Fragmentation: Further fragmentation of the pyridine ring can lead to smaller characteristic ions.

-

Sources

Unlocking the Potential of 2-Chloro-5-fluoronicotinic Acid: A Technical Guide for Innovative Research

Abstract

2-Chloro-5-fluoronicotinic acid, a halogenated pyridine carboxylic acid, stands as a versatile and highly reactive building block with significant, yet not fully exploited, potential in medicinal chemistry, agrochemicals, and materials science. This guide provides an in-depth exploration of promising research avenues stemming from this compound, moving beyond its established role as a simple intermediate. We will delve into the strategic design of novel bioactive molecules, including kinase inhibitors and herbicides, and explore its application in the burgeoning field of functional materials. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven insights to stimulate and guide future research endeavors.

Introduction: The Strategic Value of a Fluorinated Nicotinic Acid Scaffold

This compound (CAS: 38186-88-8) is a crystalline solid with a molecular formula of C₆H₃ClFNO₂ and a molecular weight of 175.54 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with a carboxylic acid, a chlorine atom, and a fluorine atom, provides a unique combination of reactive sites that can be selectively addressed to generate a diverse array of complex molecules. The presence of the fluorine atom can significantly modulate the physicochemical properties of its derivatives, including pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.[3] This guide will illuminate key research areas where this versatile scaffold can be leveraged to create next-generation therapeutics, advanced agricultural products, and novel functional materials.

Core Chemical Properties and Synthesis

A thorough understanding of the fundamental characteristics and synthesis of this compound is paramount for its effective utilization in research and development.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 38186-88-8 | [1] |

| Molecular Formula | C₆H₃ClFNO₂ | [1] |

| Molecular Weight | 175.54 g/mol | [1] |

| Melting Point | 141-142 °C | [1] |

| Boiling Point | 297.0 ± 35.0 °C (Predicted) | [1] |

| Appearance | Beige solid | [1] |

Synthesis Protocol: A Reliable and Scalable Route

A robust and scalable synthesis of this compound is crucial for its widespread application. A common and effective method involves the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid.[1]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, degas DMF (270 mL). Add Pd(OAc)₂ (0.05 eq, 2.7g, 11.9 mmol), PPh₃ (0.1 eq, 6.2g, 23.8 mmol), and degassed Et₃N (6 eq, 200 mL, 1428.6 mmol).

-

Initiation: Stir the mixture for 20 minutes. Add HCOOH (3 eq, 28 mL, 714.3 mmol).

-

Addition of Starting Material: After 5 minutes, add 2,6-dichloro-5-fluoronicotinic acid (50g, 238.1 mmol).

-

Reaction Conditions: Stir the mixture at 50°C. Monitor the reaction progress by ¹H NMR.

-

Work-up: Once the starting material is consumed (typically 24 hours), cool the mixture to 0°C and add water (500 mL). After 20 minutes, filter the mixture through a Celite pad, rinsing with water.

-

Extraction: Basify the filtrate to pH 9 with 30% aqueous sodium hydroxide and wash with EtOAc (2x). Slowly add 12 N hydrochloric acid to adjust the pH to 1 and saturate the solution with sodium chloride. Extract the mixture with EtOAc (3x).

-

Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield this compound as a beige solid (37g, 88% yield).[1]

Potential Research Area 1: Medicinal Chemistry - Scaffolding for Novel Therapeutics

The inherent structural features of this compound make it an attractive starting point for the synthesis of a wide range of biologically active molecules.[1]

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors for Neurodegenerative Diseases and Beyond

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in the pathophysiology of numerous diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. The development of potent and selective GSK-3 inhibitors is a highly active area of research. 2-Chloro-5-fluoronicotinamide, readily synthesized from the parent acid, serves as a crucial intermediate in the creation of substituted urea derivatives that act as GSK-3 inhibitors.[4]

Hypothetical Research Workflow:

Caption: Proposed workflow for the discovery of GSK-3 inhibitors.

Experimental Protocol (Amidation):

-

Activation: To a solution of this compound in a suitable solvent (e.g., DCM or THF), add oxalyl chloride or thionyl chloride to form the acid chloride.

-

Amination: Carefully add a solution of aqueous ammonia to the acid chloride to form 2-Chloro-5-fluoronicotinamide.

-

Purification: Purify the product by recrystallization or column chromatography.

The subsequent nucleophilic aromatic substitution of the chlorine atom with various amines, followed by reaction with an isocyanate or a phosgene equivalent, would yield a library of substituted urea derivatives for screening against GSK-3.

Antiviral Drug Discovery

The pyridine nucleus is a common scaffold in many antiviral drugs. The reactivity of the chloro and carboxylic acid groups in this compound allows for the introduction of diverse functionalities that could interact with viral enzymes or proteins. Research in this area could focus on synthesizing derivatives that mimic the structure of known antiviral agents or exploring novel chemical space.

Potential Research Area 2: Agrochemicals - Designing Next-Generation Crop Protection

The development of new herbicides and fungicides with improved efficacy and environmental profiles is a constant need in the agricultural industry. Nicotinic acid derivatives have a proven track record in this field.

Herbicides: A Pathway to Novel Diflufenican Analogs

Diflufenican is a widely used herbicide for the control of broad-leaved weeds. Its synthesis involves the coupling of a nicotinic acid derivative with a substituted aniline. While existing patents often utilize 2-chloronicotinic acid,[5] the introduction of a fluorine atom at the 5-position of the nicotinic acid ring could lead to analogs with altered herbicidal activity, selectivity, or metabolic fate.

Proposed Synthetic Route:

Caption: Synthesis of a novel Diflufenican analog.

Experimental Protocol (Ullmann Condensation):

-